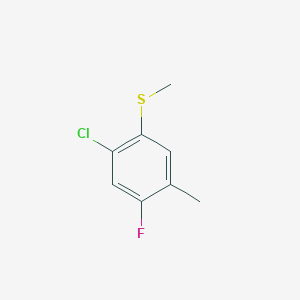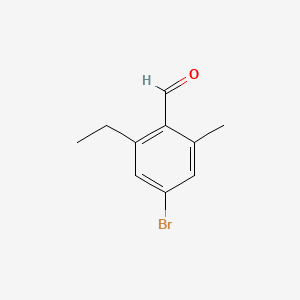
4-Bromo-2-ethyl-6-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-ethyl-6-methylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-6-methylbenzaldehyde typically involves the bromination of 2-ethyl-6-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-ethyl-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Bromo-2-ethyl-6-methylbenzoic acid.
Reduction: 4-Bromo-2-ethyl-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-ethyl-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the activity and specificity of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific biological pathways. The compound’s structural features make it a candidate for designing inhibitors or activators of certain enzymes.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 4-Bromo-2-ethyl-6-methylbenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom and alkyl substituents may also influence the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Similar structure but lacks the ethyl group at the 2-position.
2-Bromo-4-methylbenzaldehyde: Bromine and methyl groups are positioned differently on the benzene ring.
4-Bromo-3-methylbenzaldehyde: Methyl group is at the 3-position instead of the 6-position.
Uniqueness
4-Bromo-2-ethyl-6-methylbenzaldehyde is unique due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
4-bromo-2-ethyl-6-methylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-6H,3H2,1-2H3 |
InChIキー |
YMLNOYKHMZEHQP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)Br)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


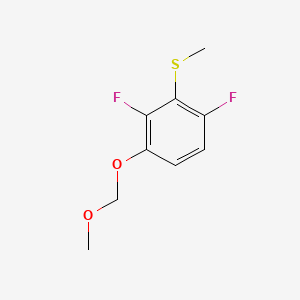
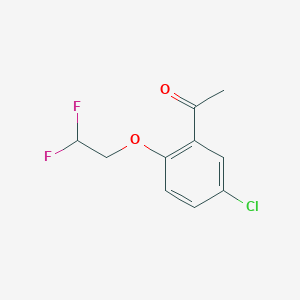
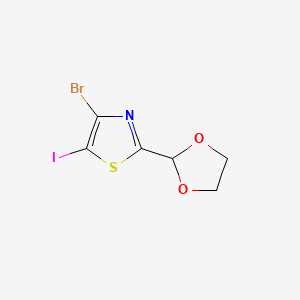
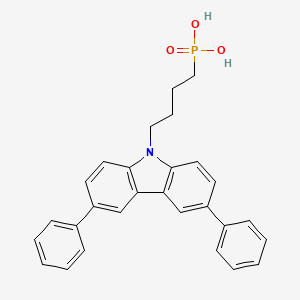
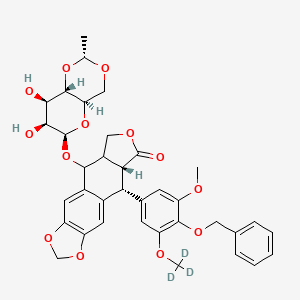
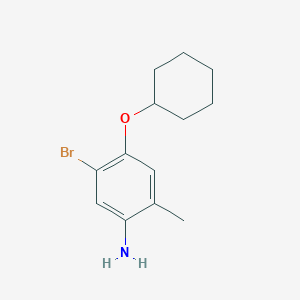
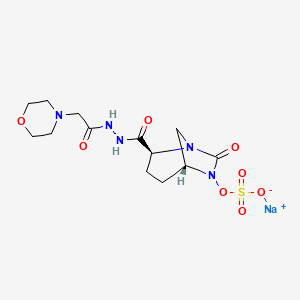
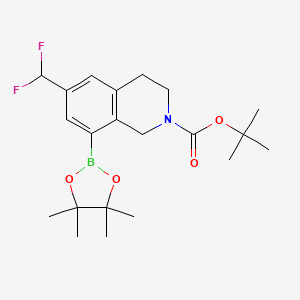
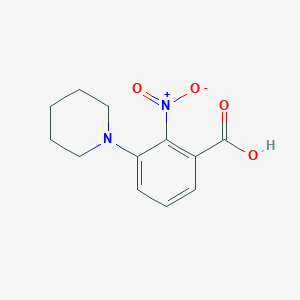
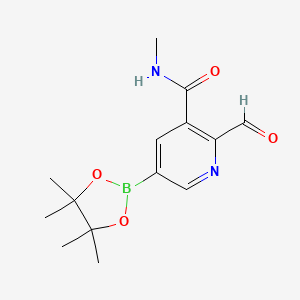

![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
